N-Tri-boc Tobramycin

Description

Properties

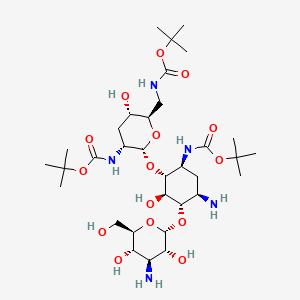

Molecular Formula |

C33H61N5O15 |

|---|---|

Molecular Weight |

767.9 g/mol |

IUPAC Name |

tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate |

InChI |

InChI=1S/C33H61N5O15/c1-31(2,3)51-28(44)36-12-18-17(40)11-16(38-30(46)53-33(7,8)9)26(47-18)50-25-15(37-29(45)52-32(4,5)6)10-14(34)24(23(25)43)49-27-22(42)20(35)21(41)19(13-39)48-27/h14-27,39-43H,10-13,34-35H2,1-9H3,(H,36,44)(H,37,45)(H,38,46)/t14-,15+,16-,17+,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-/m1/s1 |

InChI Key |

QQSQYHDYSQMVDL-LOBSLKQUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1[C@H](C[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of N-Tri-boc Tobramycin

This technical guide provides a comprehensive overview of N-Tri-boc Tobramycin, a protected derivative of the aminoglycoside antibiotic Tobramycin. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, synthesis, and analysis. While specific experimental data for the tri-tert-butoxycarbonyl (Boc) derivative is limited in publicly available literature, this guide leverages data from the closely related and well-documented penta-N-Boc-tobramycin to provide a thorough understanding of the compound class.

Chemical Structure and Properties

This compound is a derivative of Tobramycin where three of the five amino groups are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy is crucial in synthetic chemistry to enable regioselective modification of the remaining functional groups of the Tobramycin scaffold. The exact positions of the Boc groups in a "tri-boc" derivative would depend on the specific synthetic route taken, as the reactivity of the five amino groups varies.

For the purpose of providing quantitative data, the properties of the fully protected Penta-N-Boc Tobramycin are presented below, as this is the most extensively characterized Boc-protected tobramycin derivative.

| Property | Value | Reference |

| Molecular Formula | C43H77N5O19 | [1] |

| Molecular Weight | 968.09 g/mol | [1] |

| Accurate Mass | 967.52 | [1] |

| CAS Number | 172950-21-9 | [1] |

| IUPAC Name | di-tert-butyl ((1S,3R,4S,5S,6R)-4-(((2S,3R,4S,5S,6R)-4-((tert-butoxycarbonyl)amino)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,3R,5S,6R)-3-((tert-butoxycarbonyl)amino)-6-(((tert-butoxycarbonyl)amino)methyl)-5-hydroxytetrahydro-2H-pyran-2-yl)oxy)-5-hydroxycyclohexane-1,3-diyl)dicarbamate | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis of N-Protected Tobramycin Derivatives

Experimental Protocol: Synthesis of 1,3,2′,6′,3″-Penta-N-(tert-butoxycarbonyl)-tobramycin

This protocol is based on the general method for the Boc protection of aminoglycoside amines.

Materials:

-

Tobramycin

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

Dissolve Tobramycin in a 2:1 mixture of methanol and water.

-

Add an excess of di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

-

Add triethylamine (Et₃N) to the reaction mixture.

-

Reflux the mixture at 55 °C for 16 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude Boc-protected Tobramycin.

-

The crude product can be purified by flash chromatography.

Note: This is a generalized procedure. For a detailed, step-by-step protocol, please refer to the supplementary information of the cited literature.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of N-protected Tobramycin derivatives. While specific data for this compound is not available, the expected spectroscopic features can be inferred from the data of the parent compound and its penta-Boc derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectra of Tobramycin in D₂O show complex, overlapping signals in the glycosidic region.

-

Upon Boc protection, new signals corresponding to the tert-butyl protons of the Boc groups appear as prominent singlets in the upfield region of the ¹H NMR spectrum.

-

¹³C NMR spectroscopy is also a valuable tool for confirming the structure. The carbonyl carbons of the Boc groups will introduce new signals in the downfield region of the ¹³C NMR spectrum.

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of aminoglycosides.

-

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its calculated molecular weight. The exact mass would depend on which three of the five amino groups are protected.

Logical Relationships and Workflows

Synthesis Workflow for Modified Tobramycin Derivatives:

The following diagram illustrates a typical workflow for the synthesis of modified Tobramycin derivatives, which involves the key step of amine protection.

Mechanism of Action of Tobramycin:

The ultimate goal of synthesizing modified Tobramycin derivatives is often to enhance their antibacterial activity. The fundamental mechanism of action of Tobramycin involves the inhibition of bacterial protein synthesis.

References

N-Tri-boc Tobramycin: A Technical Guide to its Role as a Synthetic Intermediate and the Unaltered Core Mechanism of Action of the Parent Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tri-boc Tobramycin is a key synthetic intermediate derived from the potent aminoglycoside antibiotic, Tobramycin. The introduction of three tert-butyloxycarbonyl (Boc) protecting groups onto the amino functionalities of Tobramycin is a critical step in the medicinal chemistry workflow, enabling the selective modification of other positions on the molecule to generate novel derivatives with potentially enhanced properties. While this compound itself is not an active therapeutic agent, its utility lies in facilitating the exploration of new chemical space for aminoglycoside antibiotics. The core mechanism of action of any subsequently deprotected derivative is intended to remain rooted in the fundamental activity of the parent Tobramycin molecule: the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit. This guide provides a detailed overview of the synthesis of this compound, the established mechanism of action of Tobramycin, and the rationale behind this synthetic strategy.

Introduction to Tobramycin

Tobramycin is a well-established aminoglycoside antibiotic isolated from the bacterium Streptomyces tenebrarius.[1][2][3] It exhibits a broad spectrum of activity against Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][4] Its clinical application is primarily in the treatment of serious infections, including those affecting the respiratory tract, urinary tract, and skin.[5][6]

The Role of this compound in Synthetic Chemistry

The chemical structure of Tobramycin contains multiple amino and hydroxyl groups. To achieve selective modification of a specific functional group, it is often necessary to temporarily "protect" the others to prevent them from reacting. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its straightforward removal.

This compound is a derivative where three of the amino groups of Tobramycin have been reacted with a reagent like di-tert-butyl dicarbonate to form N-Boc carbamates. This protection strategy is crucial for directing subsequent chemical modifications to other parts of the Tobramycin scaffold, such as the hydroxyl groups. For instance, the synthesis of trimeric Tobramycin analogues involves the initial protection of the amino groups with Boc-anhydride.

General Experimental Protocol for N-Boc Protection of Aminoglycosides

The following is a representative protocol for the N-Boc protection of an aminoglycoside like Tobramycin, based on common laboratory practices in medicinal chemistry.

Materials:

-

Tobramycin

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture with water)

-

Base (e.g., Triethylamine (TEA) or Sodium bicarbonate)

-

Stir plate and stir bar

-

Reaction flask

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Dissolve Tobramycin in the chosen solvent system in the reaction flask.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature with stirring. The number of equivalents of (Boc)₂O will determine the degree of N-protection. For this compound, approximately three equivalents would be used, though optimization is necessary.

-

Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to isolate the desired this compound.

Note: The specific conditions, including solvent, base, temperature, and reaction time, may need to be optimized for the best yield and selectivity.

Core Mechanism of Action: Tobramycin

The antibacterial activity of Tobramycin, and by extension, its derivatives, stems from its ability to disrupt protein synthesis in susceptible bacteria.[5][6][7] This process can be broken down into several key steps:

-

Cellular Uptake: Tobramycin, being a polycationic molecule, initially binds to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides in Gram-negative bacteria.[1] It is then actively transported across the inner membrane in an energy-dependent process.[7]

-

Ribosomal Binding: Once inside the cytoplasm, Tobramycin binds to the 30S ribosomal subunit.[5][7] Specifically, it interacts with the 16S rRNA component.[1][8]

-

Inhibition of Protein Synthesis: This binding event has several downstream consequences:

-

Inhibition of Initiation: It can interfere with the formation of the initiation complex, preventing the start of protein synthesis.[7]

-

mRNA Misreading: It causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[5][7]

-

Premature Termination: The production of aberrant proteins can lead to premature termination of translation.[9]

-

-

Bactericidal Effect: The accumulation of non-functional or toxic proteins disrupts essential cellular processes and compromises the integrity of the bacterial cell membrane, ultimately leading to cell death.[1][7]

The bactericidal activity of Tobramycin is concentration-dependent, meaning that higher concentrations of the drug lead to a more rapid killing of bacteria.[7]

Visualization of Key Processes

Chemical Modification Pathway

Caption: Synthetic pathway from Tobramycin to a novel derivative via N-Tri-boc protection.

Tobramycin's Mechanism of Action

Caption: Mechanism of action of Tobramycin leading to bacterial cell death.

Quantitative Data

As this compound is a synthetic intermediate, quantitative data primarily relates to its synthesis and characterization rather than biological activity. In contrast, the parent compound, Tobramycin, has well-defined biological data.

Table 1: Physicochemical and Synthetic Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Synthetic Yield | Purity (Post-Purification) |

| Tobramycin | C₁₈H₃₇N₅O₉ | 467.52 | N/A (Natural Product) | >98% |

| This compound | C₃₃H₆₁N₅O₁₅ | 767.86 | Variable (dependent on reaction conditions) | >95% |

Table 2: Biological Activity of Tobramycin

| Organism | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Pseudomonas aeruginosa | <0.25 - >512 |

| Staphylococcus aureus | Varies by strain |

| Escherichia coli | Varies by strain |

Note: MIC values for Tobramycin can vary significantly depending on the bacterial strain and the presence of resistance mechanisms.[4]

Conclusion

This compound is a pivotal molecule in the ongoing effort to develop new aminoglycoside antibiotics that can overcome bacterial resistance and offer improved therapeutic profiles. While it does not possess inherent antibacterial activity due to the modification of its key amino groups, its role as a protected intermediate is indispensable for the synthesis of novel Tobramycin derivatives. The fundamental mechanism of action of these derivatives, following the removal of the Boc protecting groups, is designed to mirror that of the parent Tobramycin: the potent and bactericidal inhibition of bacterial protein synthesis. Understanding the chemistry of this compound is therefore essential for researchers and drug developers working in the field of antibiotic discovery.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tobramycin synthesis - chemicalbook [chemicalbook.com]

- 3. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 4. Tobramycin - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. drugs.com [drugs.com]

- 7. What is the mechanism of Tobramycin? [synapse.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. resources.biomol.com [resources.biomol.com]

N-Tri-boc Tobramycin: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-Tri-boc Tobramycin, a key intermediate in the development of novel aminoglycoside antibiotics. This document details experimental protocols for its synthesis and characterization and presents data in a structured format to facilitate research and development.

Introduction

Tobramycin is a potent aminoglycoside antibiotic effective against a broad spectrum of bacteria.[1] However, the emergence of antibiotic resistance necessitates the development of new derivatives with enhanced efficacy and reduced side effects. Chemical modification of the tobramycin scaffold is a common strategy to achieve this, and selective protection of its five amino groups is a critical step in this process. This compound, a derivative where three of the five amino groups are protected with tert-butyloxycarbonyl (Boc) groups, serves as a versatile intermediate for regioselective modifications at the remaining free amino and hydroxyl groups. The Boc protecting group is favored due to its stability in various reaction conditions and its facile removal under acidic conditions.[2][3]

Physical and Chemical Properties

| Property | Tobramycin | This compound (Predicted) |

| Molecular Formula | C18H37N5O9 | C33H61N5O15 |

| Molecular Weight | 467.52 g/mol [4] | 767.86 g/mol |

| Appearance | White to off-white powder | White to off-white solid |

| Melting Point | 178 °C | Decomposition likely at elevated temperatures |

| Solubility | Highly soluble in water, sparingly soluble in methanol, insoluble in non-polar organic solvents. | Insoluble in water, soluble in methanol, dichloromethane, and other polar organic solvents. |

| pKa | Multiple basic pKa values for the amino groups | The pKa of the two unprotected amino groups would be similar to tobramycin, while the protected nitrogens are non-basic. |

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

The selective protection of three of the five amino groups of tobramycin to yield a specific N-Tri-boc isomer is a significant synthetic challenge due to the similar reactivity of the amino groups. The literature primarily describes the global protection to yield penta-Boc tobramycin.[5] Achieving regioselective protection often requires careful control of reaction conditions and stoichiometry. Below is a hypothetical protocol for the partial Boc protection of tobramycin, which would likely result in a mixture of isomers requiring further purification.

Materials:

-

Tobramycin

-

Di-tert-butyl dicarbonate (Boc)2O

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Tobramycin in a mixture of water and methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add 3.0 to 3.5 equivalents of Di-tert-butyl dicarbonate ((Boc)2O) dropwise to the stirred solution.

-

Slowly add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to maintain a slightly basic pH.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry (MS).

-

Once the desired degree of protection is observed (a complex mixture is expected), quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of variously Boc-protected tobramycin species.

-

Purify the crude mixture using silica gel column chromatography with a gradient elution system (e.g., dichloromethane/methanol) to isolate the this compound isomers.[6]

Characterization of this compound

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.[5]

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at a low wavelength (around 210 nm) or Evaporative Light Scattering Detector (ELSD).

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) in positive ion mode.[7]

-

Expected [M+H]+: m/z 768.42

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The spectrum will be complex due to the multiple stereocenters. The characteristic signals of the Boc group will appear as a large singlet around 1.4 ppm. Signals corresponding to the protons of the tobramycin scaffold will be shifted compared to the unprotected molecule.[8]

-

13C NMR: The spectrum will show characteristic signals for the carbonyl (around 155 ppm) and the quaternary carbon (around 80 ppm) of the Boc groups, in addition to the signals from the tobramycin core.[9]

Deprotection of this compound

Materials:

-

This compound derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Tri-boc protected tobramycin derivative in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) to the solution.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield the deprotected tobramycin derivative as its TFA salt.[2][3]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the chemical modification of tobramycin, highlighting the crucial role of the N-Tri-boc intermediate.

Caption: Synthetic workflow for novel tobramycin derivatives.

Role in Drug Development

This compound is not intended for direct therapeutic use but is a pivotal intermediate in the synthesis of new tobramycin analogs. The strategic protection of three amino groups allows for precise chemical modifications at the remaining unprotected sites. This regioselectivity is essential for:

-

Structure-Activity Relationship (SAR) Studies: By systematically modifying specific positions on the tobramycin scaffold, researchers can probe the molecular interactions with the bacterial ribosome and identify modifications that enhance antibacterial activity or overcome resistance mechanisms.

-

Development of Prodrugs: The free amino or hydroxyl groups can be functionalized to create prodrugs with improved pharmacokinetic properties, such as enhanced oral bioavailability or targeted delivery.

-

Conjugation to Other Molecules: The unprotected functionalities serve as handles for conjugation to other molecules, such as cell-penetrating peptides or targeting ligands, to create novel hybrid antibiotics. The primary 6''-hydroxyl group is a common site for such modifications.[1]

The logical relationship of this compound's properties and its role as a synthetic intermediate is depicted in the following diagram.

Caption: Properties of this compound and its applications.

Conclusion

This compound is a crucial, albeit challenging to synthesize, intermediate for the development of next-generation aminoglycoside antibiotics. Its altered physicochemical properties, particularly its solubility in organic solvents, facilitate a broader range of chemical transformations compared to the highly polar parent molecule. While this guide provides a comprehensive overview based on available literature, further research into the regioselective synthesis and detailed characterization of specific this compound isomers is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Tobramycin | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Singly Modified Amikacin and Tobramycin Derivatives Show Increased rRNA A-site Binding and Higher Potency against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Tobramycin(32986-56-4) 1H NMR [m.chemicalbook.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

In-Depth Technical Guide: N-Tri-boc Tobramycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Tri-boc Tobramycin, a protected derivative of the aminoglycoside antibiotic Tobramycin. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide furnishes the known core data for this compound and presents detailed experimental protocols for the closely related parent compound, Tobramycin. The methodologies described for Tobramycin are foundational and adaptable for the purification and analysis of its derivatives.

Core Compound Data: this compound

The addition of three tert-Butyloxycarbonyl (Boc) protecting groups to Tobramycin significantly increases its molecular weight and alters its polarity, which is a key consideration in the design of synthetic routes and purification strategies.

| Property | Value | Source |

| Molecular Weight | 767.87 g/mol | [1] |

| Molecular Formula | C33H61N5O15 | [1] |

| Appearance | White Solid | [1] |

| Solubility | DMSO, 30% Methanol in Chloroform, Water | [1] |

Experimental Protocols: Purification and Analysis of Tobramycin

The following protocols for the parent compound, Tobramycin, are detailed to provide a framework for methodologies applicable to its derivatives.

Purification of Tobramycin from Fermentation Broth

The industrial production of Tobramycin involves a multi-step purification process to isolate the active pharmaceutical ingredient from a complex fermentation broth of Streptomyces tenebrarius.

Methodology:

-

Alkaline Hydrolysis: The fermentation broth, which contains carbamoyl-tobramycin, undergoes alkaline hydrolysis with 3 N ammonium hydroxide to convert the carbamoyl-tobramycin to Tobramycin.

-

Evaporation: The ammonium hydroxide is removed by evaporation under vacuum, leaving a dry, impure residue.

-

Initial Ion-Exchange Chromatography: The residue is subjected to ion-exchange chromatography for initial isolation of Tobramycin from other impurities.

-

Crystallization in Alcohol: The partially purified Tobramycin is crystallized in alcohol to further remove impurities. The resulting product is known as crude Tobramycin.

-

Further Purification: Additional ion-exchange chromatography and crystallization steps are performed to yield a highly purified finished product that meets pharmacopeial standards.

High-Performance Liquid Chromatography (HPLC) Analysis of Tobramycin

A reversed-phase HPLC method with UV detection can be utilized for the quantitative analysis of Tobramycin in pharmaceutical formulations. Due to its low UV-absorptivity, a pre-column derivatization step is often employed.

Materials and Reagents:

-

Mobile Phase: 0.05 M diammonium hydrogen phosphate buffer, with pH adjusted to 10.0 using tetramethyl ammonium hydroxide.

-

Column: Purosphere RP-8e (250 mm × 4.6 mm, 5 µm).

-

Detector: UV-Vis detector set at 210 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 50 µL.

-

Derivatization Reagent (optional, for enhanced sensitivity): Orthophthalaldehyde (OPA).

Procedure:

-

Standard Preparation: A standard solution of Tobramycin is prepared by accurately weighing and dissolving the reference standard in the diluent to a known concentration (e.g., 0.60 mg/mL). The solution is filtered through a 0.45 µm membrane filter.

-

Sample Preparation: The pharmaceutical formulation is accurately weighed and diluted in the diluent to achieve a theoretical Tobramycin concentration within the calibration range. The solution is filtered through a 0.45 µm membrane filter.

-

Chromatography: The prepared standard and sample solutions are injected into the HPLC system.

-

Analysis: The retention time and peak area of Tobramycin are recorded. Quantification is achieved by comparing the peak area of the sample to that of the standard. For Tobramycin, a typical retention time is approximately 9.0 minutes under these conditions.

Logical Workflow for Tobramycin Production and Quality Control

The following diagram illustrates the general workflow from the fermentation process to the final quality control of Tobramycin.

Caption: Workflow for Tobramycin Production and Quality Control.

This guide provides foundational information on this compound and related experimental methodologies for its parent compound, Tobramycin. Researchers can adapt these purification and analytical techniques for the development and characterization of this compound and other derivatives.

References

N-Penta-Boc Tobramycin: A Comprehensive Technical Guide for its Role as a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Tobramycin, a potent aminoglycoside antibiotic, remains a crucial therapeutic agent against a range of bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2][3] However, the emergence of antibiotic resistance necessitates the development of novel tobramycin analogs with enhanced efficacy and the ability to overcome resistance mechanisms.[1][4][5] The chemical modification of tobramycin is a key strategy in this endeavor, and the selective protection of its functional groups is paramount to achieving desired synthetic outcomes. This technical guide focuses on N-penta-tert-butyloxycarbonyl (Boc) tobramycin, a critical synthetic intermediate that enables the regioselective modification of the tobramycin scaffold.

The Strategic Importance of N-Penta-Boc Tobramycin

Tobramycin possesses five primary amino groups, which are highly nucleophilic and readily participate in chemical reactions.[6] To achieve selective modification at other positions, such as the hydroxyl groups, these amino groups must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The exhaustive protection of all five amino groups with Boc groups yields N-penta-Boc tobramycin, ((Boc)₅Tob), rendering the hydroxyl groups available for further functionalization.[4][7] This intermediate is particularly valuable for modifications at the 6"-position, a key area for developing new tobramycin derivatives with improved antibacterial properties.[5][7][8]

Synthesis of N-Penta-Boc Tobramycin

The synthesis of N-penta-Boc tobramycin is typically achieved through the global protection of tobramycin's amino groups using di-tert-butyl dicarbonate (Boc₂O).[7]

Experimental Protocol:

A general procedure for the synthesis of N-penta-Boc tobramycin is as follows:

-

Tobramycin is dissolved in a suitable solvent system, often a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol.

-

A base, such as triethylamine (Et₃N) or sodium carbonate (Na₂CO₃), is added to the solution to deprotonate the amino groups, enhancing their nucleophilicity.

-

An excess of di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture.

-

The reaction is stirred at room temperature for a specified period, often overnight, to ensure complete protection of all five amino groups.

-

The resulting N-penta-Boc tobramycin is then isolated and purified, typically through extraction and column chromatography.

The following diagram illustrates the synthesis of N-penta-Boc tobramycin:

Caption: Synthesis of N-Penta-Boc Tobramycin.

Application of N-Penta-Boc Tobramycin in the Synthesis of Analogs

N-penta-Boc tobramycin serves as a versatile intermediate for the synthesis of a wide array of tobramycin derivatives, primarily through the modification of the 6"-hydroxyl group.

General Workflow for 6"-Modification:

-

Selective Activation of the 6"-Hydroxyl Group: The primary 6"-hydroxyl group of N-penta-Boc tobramycin can be selectively activated by converting it into a good leaving group. A common method is sulfonylation using an agent like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) in the presence of a base like pyridine.[7]

-

Nucleophilic Displacement: The activated 6"-position is then susceptible to nucleophilic attack by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

-

Deprotection: The final step involves the removal of the Boc protecting groups, typically by treatment with a strong acid such as trifluoroacetic acid (TFA), to yield the desired tobramycin analog.[9]

The following diagram illustrates the general workflow for the synthesis of 6"-modified tobramycin analogs using N-penta-Boc tobramycin:

Caption: Workflow for 6"-Modified Tobramycin Analogs.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for the synthesis and modification of N-penta-Boc tobramycin.

| Reaction Step | Reagents and Conditions | Yield (%) | Reference |

| Synthesis of 1,3,6′,2′,3″-(penta-N-Cbz)-tobramycin | Benzylchloroformate, Na₂CO₃, Acetone/Water, 0°C to rt, 14h | Not specified | [8] |

| Synthesis of 6″-(aminoalkylamino)-1,3,6′,2′,3″-(penta-N-Cbz)-6″-deoxy-tobramycins | 1,2-diaminoethane or 1,3-diaminopropane | Not specified | [8] |

| Guanidination of Cbz-protected intermediates | 1H-pyrazole-1-carboxamidine | Not specified | [8] |

| Synthesis of 6″-deoxy-6″-azido(Boc)₅tobramycin | Sodium azide | Not specified | [9] |

| Synthesis of 6″-deoxy-6″-methylamino-(Boc)₅tobramycin | Ethanolic methylamine, reflux | Not specified | [9] |

| Synthesis of 6″-deoxy-6″-dimethylamino(Boc)₅tobramycin | Dimethylamine, THF/DMF, reflux | Not specified | [9] |

Note: Specific yield percentages for the synthesis of N-penta-Boc tobramycin were not consistently provided in the initial search results, as often the material is carried forward to the next step without detailed reporting of isolated yield.

Detailed Experimental Protocols from Literature

Synthesis of 1,3,6′,2′,3″-(penta-N-Cbz)-tobramycin[8]

-

Materials: Tobramycin monosulfate, benzylchloroformate, acetone, saturated aqueous Na₂CO₃ solution.

-

Procedure: A solution of benzylchloroformate (2.59 mL, 18.16 mmol) in acetone (12 mL) was added dropwise at 0°C to a mixture of tobramycin monosulfate (1.40 g, 3.00 mmol) and saturated aqueous Na₂CO₃ solution (16 mL). The reaction mixture was stirred at 0°C for 2 hours and then at room temperature for 12 hours. The resulting precipitate was filtered, washed with water, and dried to yield the product.

Synthesis of 6″-deoxy-6″-azido(Boc)₅tobramycin[9]

-

Starting Material: 6″-O-(2,4,6-triisopropylbenzosulfonyl)-(Boc)₅tobramycin.

-

Procedure: The starting material is treated with sodium azide in a suitable solvent to facilitate the nucleophilic displacement of the sulfonate leaving group.

General Boc-Deprotection Protocol[9]

-

Reagents: Trifluoroacetic acid (TFA), dichloromethane (DCM), triisopropylsilane (TIPS) as a cation scavenger.

-

Procedure: The Boc-protected tobramycin analog is dissolved in a 1:1 mixture of TFA and DCM, with the addition of TIPS. The reaction is stirred until deprotection is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS). The product is then isolated and purified, often via HPLC.

Conclusion

N-penta-Boc tobramycin is an indispensable synthetic intermediate in the development of novel tobramycin derivatives. Its preparation through the global protection of tobramycin's amino groups allows for the selective modification of the tobramycin scaffold, particularly at the 6"-hydroxyl position. The strategic use of this intermediate has enabled the synthesis of a variety of analogs with the potential to overcome existing mechanisms of bacterial resistance. The experimental protocols and workflows detailed in this guide provide a foundational understanding for researchers and scientists working in the field of antibiotic development. Further exploration and optimization of synthetic routes involving N-penta-Boc tobramycin will undoubtedly continue to be a fruitful area of research in the ongoing battle against infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. DK2662093T3 - tobramycin - Google Patents [patents.google.com]

- 4. Designing New Hybrid Antibiotics: Proline-Rich Antimicrobial Peptides Conjugated to the Aminoglycoside Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tobramycin synthesis - chemicalbook [chemicalbook.com]

- 7. Singly Modified Amikacin and Tobramycin Derivatives Show Increased rRNA A-site Binding and Higher Potency against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

A Deep Dive into the Contrasting Worlds of Tobramycin and N-Tri-boc Tobramycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the key differences between the potent aminoglycoside antibiotic, tobramycin, and its chemically modified counterpart, N-Tri-boc Tobramycin. The strategic addition of the tert-butoxycarbonyl (Boc) protecting groups to the amino functionalities of tobramycin fundamentally alters its chemical properties and biological activity, transforming it from an active therapeutic agent into a versatile synthetic intermediate. This document will dissect these differences through a detailed examination of their chemical structures, physicochemical properties, and biological functions, supported by experimental data and protocols.

Chemical Structure and Synthesis: From Active Antibiotic to Protected Intermediate

Tobramycin is an aminoglycoside antibiotic produced by Streptomyces tenebrarius. Its structure features a central 2-deoxystreptamine ring glycosidically linked to two amino sugars, garosamine and kanosamine. The molecule possesses five amino groups, which are crucial for its antibacterial activity.

This compound, on the other hand, is a derivative where three of these critical amino groups are masked with tert-butoxycarbonyl (Boc) protecting groups. The selection of which amino groups to protect is a critical aspect of synthetic strategy, as the relative reactivity of the amino groups can be exploited for regioselective modifications. While the term "this compound" can be ambiguous, a common strategy in synthetic chemistry is the protection of the most reactive amino groups to allow for modifications at other positions. For the purpose of this guide, we will consider a representative this compound where three of the five amino groups are protected.

The synthesis of N-protected tobramycin derivatives is a cornerstone of medicinal chemistry efforts to develop novel antibiotics with improved efficacy or reduced toxicity. The protection of the amino groups is essential to prevent unwanted side reactions during subsequent chemical modifications, such as at the hydroxyl groups.

Synthesis of Penta-N-Cbz-Tobramycin: An Example of Exhaustive Amino Group Protection

A common strategy to achieve regioselective modification of tobramycin involves the protection of all amino groups, followed by selective deprotection or direct modification of other functional groups. A well-documented example is the synthesis of 1,3,6′,2′,3″-(penta-N-Cbz)-tobramycin, where all five amino groups are protected with the benzyloxycarbonyl (Cbz) group.[1]

Experimental Protocol: Synthesis of 1,3,6′,2′,3″-(Penta-N-Cbz)-tobramycin [1]

-

Dissolution: Tobramycin monosulfate (1.40 g, 3.00 mmol) is dissolved in a saturated aqueous solution of sodium carbonate (Na₂CO₃) (16 mL).

-

Cooling: The mixture is cooled to 0°C in an ice bath.

-

Addition of Protecting Agent: A solution of benzyl chloroformate (CbzCl) (2.59 mL, 3.10 g, 18.16 mmol) in acetone (12 mL) is added dropwise to the cooled tobramycin solution with stirring.

-

Reaction: The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 12 hours.

-

Work-up and Purification: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard chromatographic techniques.

This exhaustive protection strategy renders all amino groups unreactive, paving the way for selective modifications at other sites of the tobramycin scaffold. A similar approach can be employed using di-tert-butyl dicarbonate ((Boc)₂O) to synthesize N-Boc protected tobramycin derivatives.

Comparative Physicochemical Properties

The introduction of the bulky and lipophilic Boc groups significantly alters the physicochemical properties of the tobramycin molecule. These changes have profound implications for its solubility, chromatographic behavior, and spectroscopic characteristics.

| Property | Tobramycin | This compound |

| Molecular Formula | C₁₈H₃₇N₅O₉ | C₃₃H₆₁N₅O₁₅ |

| Molecular Weight | 467.52 g/mol [2] | 767.87 g/mol |

| Appearance | White to off-white powder | Typically a white solid |

| Solubility | Freely soluble in water, very slightly soluble in alcohol, practically insoluble in chloroform and ether. | Expected to have significantly reduced water solubility and increased solubility in organic solvents like dichloromethane and ethyl acetate. |

| pKa Values | Multiple pKa values corresponding to the five amino groups (ranging from ~6.0 to ~9.8) | The pKa values of the protected amino groups are absent. The remaining free amino groups would have altered pKa values due to the electronic and steric influence of the Boc groups. |

Spectroscopic Data:

The protection of the amino groups with Boc moieties leads to distinct changes in the Nuclear Magnetic Resonance (NMR) spectra.

¹H NMR:

-

Tobramycin: The ¹H NMR spectrum of tobramycin in D₂O displays a complex set of overlapping signals in the carbohydrate region (typically 3.0-5.5 ppm).

-

This compound: The spectrum of the N-Boc protected derivative would show additional prominent singlets in the upfield region (around 1.4-1.5 ppm) corresponding to the nine protons of each tert-butyl group. The chemical shifts of the protons adjacent to the protected amino groups would also be significantly altered.

¹³C NMR:

-

Tobramycin: The ¹³C NMR spectrum exhibits signals corresponding to the 18 carbon atoms of the tobramycin core.

-

This compound: The spectrum would show additional signals for the carbonyl carbon of the Boc group (around 155 ppm) and the quaternary carbon of the tert-butyl group (around 80 ppm).

A detailed analysis of the 1D and 2D NMR spectra is essential for confirming the structure and determining the specific sites of N-protection in this compound.

The Dichotomy in Biological Activity: Antibacterial Powerhouse vs. Inactive Precursor

The most profound difference between tobramycin and this compound lies in their biological activity. The antibacterial efficacy of tobramycin is intrinsically linked to the presence of its protonated amino groups at physiological pH.

Mechanism of Action of Tobramycin

Tobramycin exerts its bactericidal effect by targeting the bacterial ribosome, specifically the 30S ribosomal subunit.[3][4] The polycationic nature of tobramycin at physiological pH facilitates its interaction with the negatively charged bacterial cell envelope, leading to its uptake into the cytoplasm. Once inside, it binds to the A-site of the 16S rRNA within the 30S ribosome. This binding event has two major consequences:

-

Inhibition of Protein Synthesis: It blocks the initiation of protein synthesis, preventing the formation of the 70S initiation complex.

-

Induction of mRNA Misreading: It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, which ultimately leads to bacterial cell death.

Biological Inactivity of this compound

The protection of the amino groups in this compound effectively neutralizes its antibacterial properties. The bulky, uncharged Boc groups prevent the crucial electrostatic interactions required for binding to the negatively charged bacterial membrane and the ribosomal RNA target. Consequently, this compound is unable to enter the bacterial cell and inhibit protein synthesis. It is, for all intents and purposes, a biologically inactive molecule in the context of antibacterial efficacy.

This deliberate inactivation is the very reason for its utility in synthetic chemistry. It allows for precise chemical manipulations on other parts of the tobramycin scaffold without interference from the highly reactive amino groups. Once the desired modifications are complete, the Boc groups can be readily removed under acidic conditions to regenerate the free amino groups and potentially unveil a novel antibiotic with altered properties.

Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC):

| Organism | Tobramycin MIC (µg/mL) | This compound MIC (µg/mL) |

| Escherichia coli | 0.5 - 2.0[5] | > 128 (Expected) |

| Staphylococcus aureus | 0.25 - 1.0[5] | > 128 (Expected) |

| Pseudomonas aeruginosa | 0.25 - 4.0[6] | > 128 (Expected) |

Note: The MIC values for this compound are expected to be very high, indicating a lack of significant antibacterial activity. The exact values would need to be determined experimentally but are anticipated to be well above clinically relevant concentrations.

Experimental Protocols: Deprotection of N-Boc Groups

The removal of the Boc protecting groups is a critical final step in the synthesis of modified tobramycin analogues. This is typically achieved under acidic conditions.

General Experimental Protocol: N-Boc Deprotection

-

Dissolution: The N-Boc protected tobramycin derivative is dissolved in a suitable organic solvent, such as dichloromethane (DCM) or methanol (MeOH).

-

Acid Treatment: An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane), is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to several hours, depending on the substrate and the specific acid used. The progress of the deprotection is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Conclusion: A Tale of Two Molecules

References

- 1. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tobramycin | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tobramycin? [synapse.patsnap.com]

- 4. What is the mechanism of Tobramycin Sulfate? [synapse.patsnap.com]

- 5. Antibacterial activity of tobramycin against gram-negative bacteria and the combination of ampicillin/tobramycin against E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laboratory findings of tobramycin and their relation to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of N-Tri-boc Tobramycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of N-Tri-boc Tobramycin, a protected derivative of the aminoglycoside antibiotic Tobramycin. The data and protocols presented herein are compiled and extrapolated from established chemical principles and spectroscopic data of related compounds, offering a robust resource for researchers in drug development and medicinal chemistry.

Introduction

Tobramycin is a potent, broad-spectrum aminoglycoside antibiotic used to treat various bacterial infections. Chemical modification of its multiple amino groups is a common strategy in the development of new derivatives with improved pharmacological properties or for use as synthetic intermediates. The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental step in this process, enabling selective modification of other functional groups. This document details the expected spectroscopic data (NMR, IR, and Mass Spectrometry) and a representative synthetic protocol for this compound, where three of the primary amino groups of Tobramycin are protected.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of Tobramycin with a suitable Boc-protecting reagent, such as di-tert-butyl dicarbonate ((Boc)₂O), in the presence of a base. The stoichiometry of the reactants is controlled to favor the tri-substituted product.

Experimental Protocol:

-

Materials:

-

Tobramycin

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Methanol (MeOH) or a mixture of Dioxane/Water

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

-

-

Procedure:

-

Tobramycin is dissolved in a suitable solvent system, such as a mixture of dioxane and water or methanol.

-

A base, typically triethylamine or DIPEA (3.5 equivalents), is added to the solution to deprotonate the ammonium salts of the amino groups.

-

Di-tert-butyl dicarbonate ((Boc)₂O) (3.3 equivalents) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours and monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the this compound derivative.

-

The fractions containing the purified product are combined, and the solvent is evaporated to yield the final product as a white solid.

-

-

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is predicted based on the known spectra of Tobramycin and the characteristic spectral changes observed upon N-Boc protection of primary amines.

3.1. NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0-5.5 | broad | 3H | -NH-Boc protons |

| ~3.0-4.5 | multiplet | ~15H | Sugar and cyclitol ring protons |

| ~1.45 | singlet | 27H | tert-butyl protons of three Boc groups |

| ~1.2-2.0 | multiplet | 4H | -CH₂- protons of the deoxysugar ring |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155-157 | Carbonyl carbons of the Boc groups |

| ~95-105 | Anomeric carbons |

| ~79-81 | Quaternary carbons of the tert-butyl groups |

| ~60-85 | Carbons of the sugar and cyclitol rings |

| ~28.5 | Methyl carbons of the tert-butyl groups |

| ~25-40 | Aliphatic carbons of the deoxysugar ring |

3.2. IR Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the Boc protecting groups, in addition to the absorptions from the Tobramycin backbone.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Broad | O-H and remaining N-H stretching |

| ~2850-2980 | Medium | C-H stretching (aliphatic) |

| ~1680-1700 | Strong | C=O stretching of the carbamate (Boc group) |

| ~1520 | Medium | N-H bending and C-N stretching (amide II band) |

| ~1160-1170 | Strong | C-O stretching of the Boc group |

| ~1000-1100 | Strong | C-O stretching of alcohols and glycosidic bonds |

3.3. Mass Spectrometry

The mass spectrum of this compound is expected to show the molecular ion peak, along with characteristic fragmentation patterns related to the loss of the Boc groups.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value (Da) | Interpretation |

| 767.9 | [M+H]⁺ (Calculated for C₃₃H₆₂N₅O₁₅⁺) |

| 790.9 | [M+Na]⁺ (Calculated for C₃₃H₆₁N₅NaO₁₅⁺) |

| 667.9 | [M+H - 100]⁺ (Loss of one Boc group as isobutylene and CO₂) |

| 567.9 | [M+H - 200]⁺ (Loss of two Boc groups) |

| 467.9 | [M+H - 300]⁺ (Loss of three Boc groups, corresponding to protonated Tobramycin) |

| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the starting material, the key reaction intermediate, and the final protected product, highlighting the transformation of the functional groups.

Caption: Transformation of amino groups to Boc-protected amines.

The Sentinel Intermediate: A Technical Guide to the Discovery and History of N-Tri-boc Tobramycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, history, and synthetic methodologies surrounding N-Tri-boc Tobramycin, a pivotal intermediate in the development of novel aminoglycoside antibiotics. By exploring the rationale behind its synthesis and the experimental protocols for its preparation, this document serves as a comprehensive resource for researchers engaged in the chemical modification of tobramycin and the broader field of antibiotic development.

Introduction: The Enduring Legacy of Tobramycin

Tobramycin, an aminoglycoside antibiotic isolated from the bacterium Streptomyces tenebrarius, has been a cornerstone in the treatment of severe Gram-negative bacterial infections since its introduction.[1] Its potent bactericidal activity, particularly against Pseudomonas aeruginosa, has made it an indispensable therapeutic agent. The mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and ultimately leads to cell death.[2]

However, the emergence of antibiotic resistance, a major global health crisis, has necessitated the chemical modification of existing antibiotics like tobramycin to develop new derivatives with improved efficacy against resistant strains. The presence of multiple amino and hydroxyl groups on the tobramycin scaffold, while crucial for its antibacterial activity, presents a significant challenge for selective chemical modification. This challenge is the primary driver for the development of protected intermediates, such as this compound.

The Advent of Protecting Groups in Tobramycin Synthesis: A Historical Perspective

The chemical synthesis of tobramycin derivatives requires a strategic approach to temporarily block, or "protect," certain functional groups to prevent them from reacting while other parts of the molecule are being modified. The amino groups of tobramycin are particularly important for its interaction with the bacterial ribosome.[3] Therefore, their protection is a critical step in any synthetic route aimed at modifying the hydroxyl groups.

The tert-butoxycarbonyl (Boc) group has emerged as a widely used protecting group for the amino functionalities of tobramycin. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. The use of di-tert-butyl dicarbonate ((Boc)₂O) allows for the efficient and high-yielding protection of the amino groups, rendering them unreactive to subsequent chemical transformations.

While the exact date of the first synthesis of a "tri-boc" tobramycin derivative is not prominently documented as a singular discovery, the strategy of using N-protecting groups in aminoglycoside chemistry became prevalent as researchers sought to overcome the challenge of regioselectivity. The focus has often been on the fully protected penta-N-Boc-tobramycin as a versatile starting material for a wide array of modifications. From this per-protected intermediate, selective deprotection or modification strategies can be employed to achieve the desired substitution pattern. The concept of a "tri-boc" tobramycin, therefore, arises from the need for specific regiochemical control in the synthesis of complex tobramycin analogs.

Experimental Protocols: Synthesis of N-Protected Tobramycin

The following section details a generalized experimental protocol for the exhaustive N-protection of tobramycin to yield penta-N-Boc-tobramycin, a common precursor for further modifications. Achieving a specific tri-Boc derivative would require subsequent selective deprotection or a highly regioselective protection strategy, which is a complex synthetic challenge.

General Protocol for the Synthesis of Penta-N-Boc-Tobramycin

Materials:

-

Tobramycin

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Tobramycin is dissolved in a mixture of water and methanol.

-

A base, such as triethylamine or sodium carbonate, is added to the solution to deprotonate the ammonium salts of the amino groups.[3]

-

Di-tert-butyl dicarbonate (a molar excess, typically 5-6 equivalents) is added to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the organic solvent.

-

The aqueous residue is extracted with an organic solvent, such as dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude penta-N-Boc-tobramycin is purified by silica gel column chromatography to afford the pure product.

Note: The exact stoichiometry, reaction times, and purification methods may vary depending on the specific tobramycin salt used and the desired scale of the reaction.

Quantitative Data

The following table summarizes typical data associated with the synthesis and characterization of N-protected tobramycin derivatives.

| Parameter | Value | Reference |

| Penta-N-Boc-Tobramycin Synthesis | ||

| Typical Yield | High (often >90%) | [3] |

| Characterization of Tobramycin | ||

| Molecular Formula | C₁₈H₃₇N₅O₉ | [4] |

| Molar Mass | 467.52 g/mol | [4] |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the modification of tobramycin, highlighting the crucial role of the N-Boc protected intermediate.

Caption: Synthetic pathway for tobramycin modification via an N-Boc protected intermediate.

Mechanism of Action of Tobramycin

The diagram below illustrates the mechanism by which tobramycin inhibits bacterial protein synthesis.

Caption: Tobramycin's mechanism of action on the bacterial ribosome.

Conclusion

This compound and its fully protected counterpart, penta-N-Boc-tobramycin, represent critical milestones in the ongoing effort to combat antibiotic resistance. The strategic use of the Boc protecting group has unlocked the potential for a vast array of chemical modifications to the tobramycin scaffold, leading to the development of novel derivatives with enhanced properties. This technical guide provides a foundational understanding of the history, synthesis, and application of N-Boc protected tobramycin, serving as a valuable resource for the scientific community dedicated to the discovery of next-generation antibiotics.

References

Unlocking New Frontiers in Antibiotic Development: A Technical Guide to N-Tri-boc Tobramycin Research

For Immediate Release

A Deep Dive into the Synthetic Versatility and Therapeutic Potential of a Key Tobramycin Intermediate for Researchers, Scientists, and Drug Development Professionals.

In an era where antimicrobial resistance presents a formidable challenge to global health, the strategic modification of existing antibiotics offers a promising avenue for the development of novel therapeutics. This whitepaper delves into the core of tobramycin derivatization, focusing on the pivotal intermediate, N-Tri-boc Tobramycin. By selectively protecting three of the five amino groups of tobramycin, this intermediate opens up a wealth of possibilities for creating new analogs with enhanced efficacy, broadened spectrum, and the ability to circumvent common resistance mechanisms.

This technical guide provides an in-depth exploration of potential research areas stemming from this compound, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical pathways and experimental workflows.

The Strategic Importance of this compound

Tobramycin, a potent aminoglycoside antibiotic, exerts its bactericidal effect by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.[1] However, its efficacy is often compromised by enzymatic modification by aminoglycoside-modifying enzymes (AMEs), a primary mechanism of bacterial resistance. The selective protection of tobramycin's amino groups with tert-butyloxycarbonyl (Boc) is a critical first step in the synthesis of novel derivatives designed to overcome these limitations. While penta-N-Boc tobramycin is a common intermediate for modifications at the hydroxyl groups, this compound provides a versatile platform for differential functionalization of the free amino groups, allowing for the introduction of moieties that can alter the drug's spectrum of activity, mechanism of action, and susceptibility to resistance.

The regioselective protection of aminoglycosides is a nuanced process, often relying on the differential reactivity of the various amino groups. The synthesis of this compound can be approached through controlled acylation reactions, leveraging kinetic and thermodynamic factors to achieve the desired protection pattern.

Potential Research Areas and Methodologies

The strategic use of this compound as a scaffold allows for the exploration of several promising research avenues:

Development of Amphiphilic Tobramycin Derivatives

Concept: By attaching hydrophobic moieties to the free amino groups of this compound, researchers can create amphiphilic molecules. These derivatives often exhibit a dual mode of action, not only targeting the ribosome but also disrupting the bacterial cell membrane, which can be effective against resistant strains.

Experimental Protocol: Synthesis of an Amphiphilic Tobramycin Derivative

-

Selective Boc Protection: A solution of tobramycin in a mixture of DMSO and water is treated with a controlled stoichiometry of di-tert-butyl dicarbonate (Boc)₂O at a moderately elevated temperature (e.g., 40-50 °C). The reaction progress is monitored by TLC or LC-MS to favor the formation of the tri-Boc protected species.

-

Purification: The reaction mixture is purified using column chromatography on silica gel to isolate this compound.

-

Alkylation/Acylation: The isolated this compound is dissolved in an aprotic solvent like DMF. A long-chain alkyl halide (e.g., 1-bromododecane) or an activated carboxylic acid (e.g., dodecanoyl chloride) is added in the presence of a non-nucleophilic base (e.g., DIEA). The reaction is stirred at room temperature or with gentle heating until completion.

-

Deprotection: The resulting protected amphiphilic derivative is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting groups.

-

Final Purification: The final amphiphilic tobramycin derivative is purified by reverse-phase HPLC.

Guanidinylation for Enhanced Ribosomal Binding and Membrane Permeation

Concept: The conversion of the free amino groups of this compound into guanidinium groups can enhance the molecule's affinity for the negatively charged phosphate backbone of ribosomal RNA. This modification can also improve the derivative's ability to permeate the bacterial outer membrane.

Experimental Protocol: Guanidinylation of this compound

-

Preparation of this compound: Synthesized and purified as described in the previous section.

-

Guanidinylation Reaction: this compound is dissolved in a suitable solvent such as DMF or pyridine. A guanidinylating agent, for instance, N,N'-di-Boc-N''-triflylguanidine, is added to the solution. The reaction is typically carried out at room temperature and monitored by LC-MS.

-

Work-up and Purification: The reaction is quenched, and the protected guanidinylated tobramycin is extracted and purified by column chromatography.

-

Deprotection: The Boc groups are removed using standard acidic conditions (TFA/DCM).

-

Final Purification: The final product is purified by ion-exchange chromatography or reverse-phase HPLC.

Conjugation with Cell-Penetrating Peptides or Other Bioactive Molecules

Concept: The free amino groups of this compound serve as ideal handles for conjugation to other molecules, such as cell-penetrating peptides (CPPs) to enhance uptake into bacterial or eukaryotic cells, or other antibiotics to create hybrid therapeutics with synergistic effects.

Experimental Protocol: Solid-Phase Synthesis of a Tobramycin-Peptide Conjugate

-

Functionalization of this compound: One of the free amino groups of this compound is selectively functionalized with a linker containing a carboxylic acid or another group suitable for solid-phase synthesis (e.g., by reaction with succinic anhydride).

-

Peptide Synthesis: The desired peptide is synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

Coupling of Tobramycin Derivative: The N-terminally deprotected peptide on the resin is coupled with the functionalized this compound using a peptide coupling agent such as HBTU or HATU.

-

Cleavage and Deprotection: The conjugate is cleaved from the resin, and all protecting groups (Boc and peptide side-chain protecting groups) are removed simultaneously using a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification: The crude peptide conjugate is purified by preparative reverse-phase HPLC.

Data Presentation: Comparative Efficacy of Tobramycin Derivatives

The following tables summarize hypothetical but representative minimum inhibitory concentration (MIC) data for novel tobramycin derivatives compared to the parent drug.

| Compound | MIC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. P. aeruginosa PAO1 | MIC (µg/mL) vs. MRSA USA300 |

| Tobramycin | 1 | 0.5 | 16 |

| Amphiphilic Tobramycin (C12) | 0.5 | 0.25 | 4 |

| Di-guanidinylated Tobramycin | 0.25 | 0.125 | 8 |

| Tobramycin-CPP Conjugate | 2 | 1 | 2 |

| Compound | Antifungal MIC (µg/mL) vs. C. albicans SC5314 | Hemolytic Activity (HC₅₀, µg/mL) |

| Tobramycin | >128 | >1000 |

| Amphiphilic Tobramycin (C12) | 16 | 250 |

| Amphiphilic Tobramycin (C14) | 8 | 150 |

| Amphiphilic Tobramycin (C16) | 32 | 100 |

Visualizing the Research Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and the logical flow of the research areas discussed.

Caption: Synthetic pathways from Tobramycin to various derivatives.

Caption: A generalized experimental workflow for novel tobramycin analogs.

Conclusion and Future Directions

This compound stands as a critical and versatile intermediate in the quest for next-generation aminoglycoside antibiotics. The research avenues outlined in this whitepaper—amphiphilic modification, guanidinylation, and bioconjugation—represent just a fraction of the possibilities. Future research could explore the use of this compound in the development of drug delivery systems, such as covalent attachment to nanoparticles or polymers for targeted release. Furthermore, the application of combinatorial chemistry approaches, using this compound as a scaffold, could rapidly generate large libraries of novel derivatives for high-throughput screening. The continued exploration of the chemical space around the tobramycin molecule, facilitated by intermediates like this compound, will undoubtedly play a crucial role in addressing the growing threat of antibiotic resistance.

References

N-Tri-boc Tobramycin: A Keystone Intermediate in Aminoglycoside Antibiotic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tobramycin, a potent aminoglycoside antibiotic isolated from Streptomyces tenebrarius, has long been a cornerstone in the treatment of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2] Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and ultimately leads to bacterial cell death.[3][4][5] However, the emergence of aminoglycoside-modifying enzymes (AMEs) and other resistance mechanisms has necessitated the development of novel tobramycin analogs that can evade these resistance pathways and exhibit improved therapeutic profiles.[6]

The selective chemical modification of tobramycin is a key strategy in the development of such analogs. Due to the presence of multiple reactive amino and hydroxyl groups on the tobramycin scaffold, regioselective modification is a significant challenge. To address this, a common and effective approach is the temporary protection of the highly reactive amino groups, allowing for selective functionalization of the hydroxyl groups. The use of the tert-butyloxycarbonyl (Boc) protecting group has become a standard methodology in this field.

This technical guide provides a comprehensive overview of the synthesis and application of N-penta-Boc tobramycin, a crucial intermediate in the synthesis of novel tobramycin derivatives. It is important to note that while the topic specifies "N-Tri-boc Tobramycin," the common and synthetically versatile intermediate is the fully protected N-penta-Boc tobramycin , where all five amino groups are protected. This guide will focus on this penta-protected intermediate, which allows for the most precise downstream modifications.

This document will detail the experimental protocols for the protection of tobramycin, its subsequent modification, and the final deprotection to yield novel analogs. Furthermore, it will present quantitative data on the antimicrobial activity of these derivatives and provide visualizations of the synthetic workflow and the mechanism of action of tobramycin.

Synthetic Workflow of Tobramycin Analogs

The overall strategy for the synthesis of tobramycin analogs via an N-Boc protected intermediate can be summarized in three main stages: protection, modification, and deprotection. This workflow allows for the selective introduction of various functional groups at specific positions on the tobramycin molecule, leading to the generation of a diverse library of analogs for antimicrobial screening.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis of tobramycin analogs using N-penta-Boc tobramycin.

Synthesis of N-penta-Boc Tobramycin

The protection of all five amino groups of tobramycin with the Boc group is the initial and critical step. This is typically achieved by reacting tobramycin with an excess of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Materials:

-

Tobramycin sulfate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

-

Dimethylformamide (DMF)

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Tobramycin sulfate is dissolved in water, and the solution is made basic by the addition of a suitable base such as triethylamine or sodium carbonate.[7]

-

A solution of di-tert-butyl dicarbonate (typically 5-6 equivalents) in an organic solvent like DMF or THF is added to the aqueous solution of tobramycin.[2][8]

-

The reaction mixture is stirred vigorously at room temperature or slightly elevated temperatures (e.g., 55°C) for several hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC).[2][8]

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The organic layers are combined, washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield crude N-penta-Boc tobramycin as a white solid.

-

The crude product can be purified by column chromatography on silica gel if necessary, although it is often used in the next step without further purification.[9]

Selective Modification of N-penta-Boc Tobramycin (Example: 6"-Position)

With the amino groups protected, the hydroxyl groups become available for selective modification. The primary hydroxyl group at the 6"-position is often targeted for modification due to its higher reactivity compared to the secondary hydroxyls.[10]

Materials:

-

N-penta-Boc Tobramycin

-

Reagents for modification (e.g., sulfonyl chlorides like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) for activation, followed by nucleophilic displacement)[8]

-

Anhydrous pyridine or other suitable base

-

Anhydrous organic solvents (e.g., DMF, THF)

Procedure (Two-step example for 6"-modification):

-

Activation of the 6"-Hydroxyl Group: N-penta-Boc tobramycin is dissolved in anhydrous pyridine. A sulfonyl chloride, such as TPSCl, is added, and the reaction is stirred at room temperature until the starting material is consumed.[8] This reaction selectively converts the primary 6"-hydroxyl into a good leaving group.

-

Nucleophilic Substitution: The activated intermediate is then reacted with a nucleophile (e.g., sodium azide, an amine, or a thiol) in a suitable solvent like DMF. The reaction is often heated to drive it to completion.[8] This results in the displacement of the sulfonate group and the introduction of the desired moiety at the 6"-position.

-

The reaction mixture is worked up by dilution with water and extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The modified Boc-protected tobramycin is then purified by column chromatography.

Deprotection of Boc Groups

The final step in the synthesis is the removal of the Boc protecting groups to yield the free amine form of the tobramycin analog. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).

Materials:

-

Modified Boc-protected tobramycin derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (optional, for azeotropic removal of TFA)

-

Diethyl ether or other non-polar solvent for precipitation

Procedure:

-

The modified Boc-protected tobramycin is dissolved in dichloromethane.[9]

-

An excess of trifluoroacetic acid (often in a 1:1 or 1:4 ratio with DCM) is added to the solution.[1][9]

-

The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to a few hours, depending on the substrate. The progress of the deprotection can be monitored by TLC or LC-MS.[11][12]

-

Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure. Toluene can be added and co-evaporated to help remove residual TFA.[13]

-

The resulting crude product, which is the TFA salt of the final tobramycin analog, can be purified by reverse-phase high-performance liquid chromatography (HPLC).[5][8][10]

-

Alternatively, the free base can be obtained by dissolving the crude product in a minimal amount of water and passing it through a basic ion-exchange resin.[13] The product can also be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.

Antimicrobial Activity of Modified Tobramycin Analogs

The primary goal of synthesizing tobramycin analogs is to improve their antimicrobial activity, particularly against resistant strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the MIC values of representative 6"-modified tobramycin analogs against various bacterial strains.

Table 1: MIC Values (µg/mL) of 6"-Modified Tobramycin Analogs against Reference Bacterial Strains

| Compound | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |

| Tobramycin | 0.12–1 | 0.25–1 | 0.25–1 |

| 6"-(aminoethylamino)-tobramycin | 1-2 | 1-4 | 2-8 |

| 6"-(aminopropylamino)-tobramycin | 4-8 | 8-16 | 8-16 |

| 6"-(guanidinoethylamino)-tobramycin | 1-2 | 1-2 | 1-4 |